molecular formula C17H9NO3 B14725027 1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione CAS No. 6296-22-6

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione

Katalognummer: B14725027
CAS-Nummer: 6296-22-6
Molekulargewicht: 275.26 g/mol
InChI-Schlüssel: FHDTYNLFJLFEKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione is a compound with the molecular formula C₁₇H₉NO₃. It is known for its unique structure, which includes a pyrrole-2,5-dione moiety attached to a 9-oxofluorene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione typically involves the reaction of 9-oxofluorene with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(9-Oxofluoren-4-yl)pyrrole-2,5-dione is unique due to its specific combination of the 9-oxofluorene and pyrrole-2,5-dione moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

6296-22-6

Molekularformel

C17H9NO3

Molekulargewicht

275.26 g/mol

IUPAC-Name

1-(9-oxofluoren-4-yl)pyrrole-2,5-dione

InChI

InChI=1S/C17H9NO3/c19-14-8-9-15(20)18(14)13-7-3-6-12-16(13)10-4-1-2-5-11(10)17(12)21/h1-9H

InChI-Schlüssel

FHDTYNLFJLFEKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3N4C(=O)C=CC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.